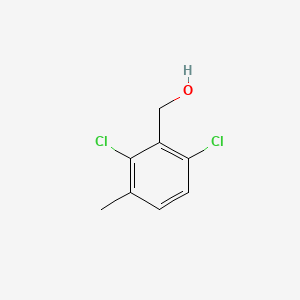

(2,6-Dichloro-3-methylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,6-Dichloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, with a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-3-methylphenyl)methanol typically involves the chlorination of 3-methylphenol followed by a reduction reaction. The process can be summarized as follows:

Chlorination: 3-methylphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 2 and 6 positions of the phenyl ring.

Reduction: The resulting 2,6-dichloro-3-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to convert the phenol group to a methanol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and reduction steps.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form a corresponding hydrocarbon by removing the hydroxyl group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 2,6-Dichloro-3-methylbenzaldehyde or 2,6-Dichloro-3-methylbenzoic acid.

Reduction: 2,6-Dichloro-3-methylbenzene.

Substitution: 2,6-Dichloro-3-methylphenylmethoxy or 2,6-Dichloro-3-methylphenylcyanide.

Scientific Research Applications

(2,6-Dichloro-3-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved may include:

Enzyme Inhibition: The chlorine atoms and methanol group can interact with the active sites of enzymes, leading to inhibition of enzyme activity.

Signal Transduction: The compound may affect signal transduction pathways by modulating the activity of receptors or other signaling molecules.

Comparison with Similar Compounds

(2,6-Dichlorophenyl)methanol: Lacks the methyl group at the 3 position.

(3-Methylphenyl)methanol: Lacks the chlorine atoms at the 2 and 6 positions.

(2,6-Dichloro-4-methylphenyl)methanol: Has a methyl group at the 4 position instead of the 3 position.

Uniqueness: (2,6-Dichloro-3-methylphenyl)methanol is unique due to the specific arrangement of chlorine atoms and the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Biological Activity

(2,6-Dichloro-3-methylphenyl)methanol, also known by its CAS number 1803779-26-1, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic properties.

Chemical Structure and Synthesis

The compound features a dichlorinated phenyl ring with a methyl group and a methanol functional group. The synthesis typically involves the chlorination of 3-methylphenol followed by reduction processes, allowing for the introduction of the desired functional groups while maintaining high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes within the pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

| Bacillus subtilis | 0.4 mg/mL |

The compound's effectiveness against these pathogens suggests its potential as a lead compound in the development of new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Its efficacy in inhibiting fungal growth makes it a candidate for further investigation in antifungal drug development.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.3 mg/mL |

| Aspergillus niger | 0.5 mg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chlorine atoms and methanol group can bind to enzyme active sites, inhibiting their function.

- Cell Membrane Disruption : The compound may integrate into microbial membranes, altering their integrity and leading to cell lysis.

Case Studies

Recent studies have explored the pharmacological potential of this compound beyond its antimicrobial properties:

- Antioxidant Activity : Research has indicated that this compound possesses antioxidant properties, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells .

- Potential in Drug Development : Ongoing investigations are assessing its viability as a precursor for synthesizing new pharmaceuticals targeting various diseases due to its unique structural attributes and biological activities .

Comparison with Similar Compounds

When compared to structurally similar compounds such as (2,6-Dichlorophenyl)methanol and (3-Methylphenyl)methanol, this compound exhibits enhanced biological activity due to the specific arrangement of chlorine atoms and the methyl group on the phenyl ring. This structural uniqueness allows for more effective interactions with biological targets.

Properties

IUPAC Name |

(2,6-dichloro-3-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPLSIRGEFFQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855687 |

Source

|

| Record name | (2,6-Dichloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378814-84-6 |

Source

|

| Record name | (2,6-Dichloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.